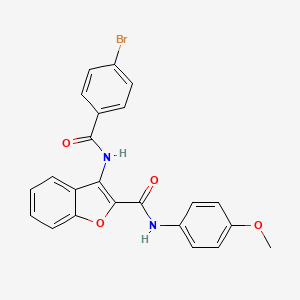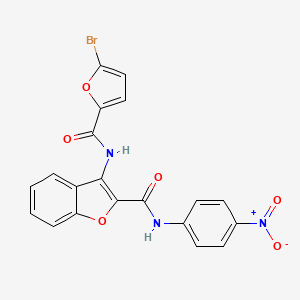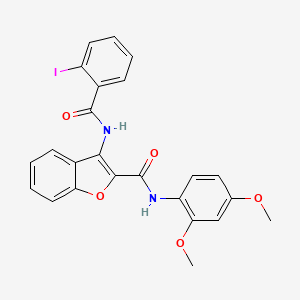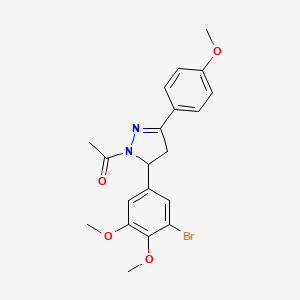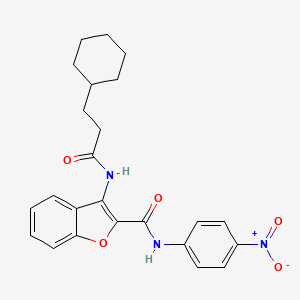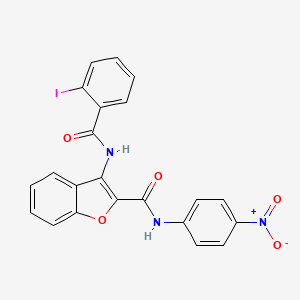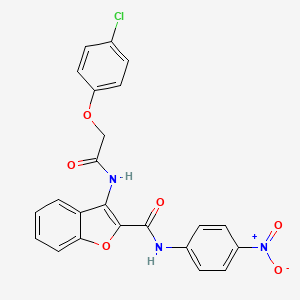
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide
描述
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide, also known as NPBC, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. NPBC is a benzofuran derivative that has been synthesized through a multistep process involving various chemical reactions.
作用机制
The mechanism of action of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been reported to inhibit the activity of protein kinase B (Akt), which is a key signaling protein involved in cell survival and proliferation. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has also been shown to have other biochemical and physiological effects. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been reported to have anti-inflammatory effects, and it has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has also been reported to have neuroprotective effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide in lab experiments is its potential specificity for cancer cells. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been shown to have minimal toxicity to normal cells, which makes it an attractive candidate for cancer therapy. However, one of the limitations of using N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide and to optimize its dosing and administration.
未来方向
There are several future directions for research on N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide, which could improve the yield and purity of the product. Another area of interest is the optimization of dosing and administration of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide, particularly in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide and to identify potential biomarkers that could be used to predict patient response to N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide treatment. Finally, more research is needed to explore the potential use of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
科学研究应用
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been reported to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
属性
IUPAC Name |
N-(4-nitrophenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c27-20(14-31-17-6-2-1-3-7-17)25-21-18-8-4-5-9-19(18)32-22(21)23(28)24-15-10-12-16(13-11-15)26(29)30/h1-13H,14H2,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSOGCVGMHORAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



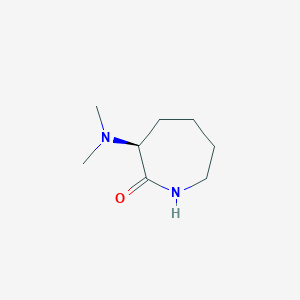

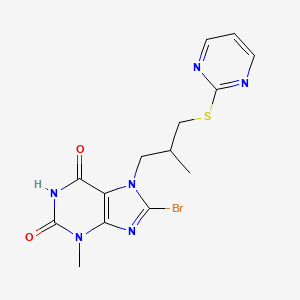
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3295437.png)
